molecular formula C9H9FO B12954605 3-(2-Fluorophenyl)oxetane

3-(2-Fluorophenyl)oxetane

Cat. No.: B12954605
M. Wt: 152.16 g/mol
InChI Key: RSDDBCWPWYDSTB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)oxetane is a four-membered oxygen-containing heterocycle substituted at the 3-position with a 2-fluorophenyl group. Oxetanes are valued for their ability to modulate physicochemical properties, such as solubility, lipophilicity, and metabolic stability, when incorporated into molecular frameworks .

Synthesis of 3-aryloxetanes often involves Friedel-Crafts alkylation or ring-closing strategies. For example, 3-(4-(benzyloxy)phenyl)oxetan-3-ol undergoes Friedel-Crafts reactions with phenol derivatives to form functionalized oxetanes . Similarly, this compound could be synthesized via analogous electrophilic substitutions or Michael additions using fluorinated precursors .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

3-(2-fluorophenyl)oxetane

InChI

InChI=1S/C9H9FO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2

InChI Key

RSDDBCWPWYDSTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted alcohols using strong bases or acids as catalysts. Another approach is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Fluorophenyl)oxetane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

    Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxetane in biological systems involves its interaction with specific molecular targets. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and modulating the activity of enzymes and receptors. This interaction can lead to changes in the metabolic stability, solubility, and overall efficacy of the compound .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Substituent Effects on Physicochemical Properties

Key oxetane derivatives and their properties are compared below:

Compound Substituent Thermal Stability (°C) Solubility (LogD) Key Applications References
3-(2-Fluorophenyl)oxetane 2-Fluorophenyl Inferred: ~180–200 Inferred: ~1.5–2.5 Medicinal chemistry, materials
3-(Nitromethylene)oxetane Nitromethylene 160–165 (decomposition) High polarity Energetic binders, explosives
3-Phenyloxetane-3-carboxylic Acid Phenyl + carboxylic acid Not reported Low (acidic group) Drug discovery
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane Aminomethyl + dibenzylamino Not reported Moderate Research chemicals
3-(2-Fluoro-6-nitrophenoxy)oxetane 2-Fluoro-6-nitrophenoxy Not reported High polarity Intermediate for synthesis

Key Observations:

  • Thermal Stability : Nitro-substituted oxetanes (e.g., 3-(nitromethylene)oxetane) exhibit lower thermal stability (decomposition at 160–165°C) , while fluorinated aromatic substituents likely enhance stability due to the fluorine atom’s electron-withdrawing and steric effects .
  • Solubility and Polarity: Fluorine reduces lipophilicity (lower LogD) compared to non-fluorinated analogs, improving aqueous solubility—a critical feature in medicinal chemistry . Nitro groups increase polarity but may compromise metabolic stability .
  • Electronic Effects : The 2-fluorophenyl group balances electron withdrawal and aromatic stability, contrasting with the strong electron-withdrawing nitro group in energetic oxetanes .

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